N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
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Overview
Description
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiadiazole ring, a phenylsulfanyl group, and a tetrahydrofuran ring
Preparation Methods
The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of a thiadiazole derivative with a phenylsulfanyl methyl group under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between thiadiazole derivatives and biological systems, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s binding affinity to its targets, making it more effective in its biological activity .
Comparison with Similar Compounds
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial properties, but lacks the phenylsulfanyl group, which may reduce its binding affinity.
1,3,4-Thiadiazole-2-thiol: Similar in structure but contains a thiol group instead of a phenylsulfanyl group, which can alter its reactivity and biological activity.
1,3,4-Thiadiazole-2-carboxylic acid: Contains a carboxylic acid group, making it more polar and potentially less permeable through biological membranes.
These comparisons highlight the unique features of this compound, such as its enhanced binding affinity and potential for diverse applications.
Properties
Molecular Formula |
C14H15N3O2S2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H15N3O2S2/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,17,18) |
InChI Key |
ULQUGGFZHBTFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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